molecular formula C12H18OS B8079341 t-Butyl 4-Methoxybenzyl Sulfide

t-Butyl 4-Methoxybenzyl Sulfide

Cat. No. B8079341
M. Wt: 210.34 g/mol
InChI Key: DWWPNYJVBBEWCN-UHFFFAOYSA-N
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Description

T-Butyl 4-Methoxybenzyl Sulfide is a useful research compound. Its molecular formula is C12H18OS and its molecular weight is 210.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality t-Butyl 4-Methoxybenzyl Sulfide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about t-Butyl 4-Methoxybenzyl Sulfide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

IUPAC Name

1-(tert-butylsulfanylmethyl)-4-methoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18OS/c1-12(2,3)14-9-10-5-7-11(13-4)8-6-10/h5-8H,9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWWPNYJVBBEWCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)SCC1=CC=C(C=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

t-Butyl 4-Methoxybenzyl Sulfide

Synthesis routes and methods

Procedure details

A mixture of 4-methoxybenzyl alcohol (10.13 g) and zinc iodide (11.7 g) in 1,2-dichloroethane (120 mL) was treated with 2-methyl-2-propanethiol (9.92 mL) in one portion. The resulting mixture was stirred at room temperature. After about 18 hours, the reaction was diluted with water (100 mL) and methylene chloride (100 mL). The organic phase was removed, dried over magnesium sulfate, filtered, and concentrated in vacuo to give 14.4 g of an oil. 1H NMR (CDCl3): δ7.28 (d, 2H), 6.85 (d, 2H) , 3.77 (s, 3H), 3.73 (s, 2H), 1.36 (s, 9H). 13C NMR (CDCl3): δ130, 114, 56, 35, 32.
Quantity
10.13 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
11.7 g
Type
catalyst
Reaction Step One
Quantity
9.92 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three
Name

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